Navigating the Quinoline Landscape: A Technical Guide to Methyl 4-chloro-7-methoxyquinoline Carboxylates
Navigating the Quinoline Landscape: A Technical Guide to Methyl 4-chloro-7-methoxyquinoline Carboxylates
An Important Note on Isomeric Specificity: This guide addresses the chemical intermediate "Methyl 4-chloro-7-methoxyquinoline-3-carboxylate." Initial database inquiries for this compound reveal significant ambiguity, with limited available data for the 3-carboxylate isomer. However, the isomeric variant, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS No. 205448-66-4) , is a well-documented and industrially significant compound, primarily utilized as a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors.
Given the scarcity of detailed technical information for the 3-carboxylate isomer, this guide will focus on the comprehensively studied Methyl 4-chloro-7-methoxyquinoline-6-carboxylate . This approach provides a robust and data-supported overview of a closely related molecule, offering valuable insights for researchers, scientists, and drug development professionals working with substituted quinolines. The structural difference lies in the position of the methyl carboxylate group on the quinoline ring.
Core Compound Identity: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a heterocyclic organic compound that serves as a critical building block in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a quinoline core substituted with chloro, methoxy, and methyl carboxylate groups, imparts specific reactivity that is leveraged in multi-step synthetic pathways.[3]
Physicochemical and Computed Properties
The following table summarizes the key properties of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
| Property | Value | Source(s) |
| CAS Number | 205448-66-4 | [4][5][6] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [4][5][6][7][8] |
| Molecular Weight | 251.67 g/mol | [4][5][6][7][8] |
| Appearance | Light orange to orange solid | [9][10] |
| Melting Point | >125°C (decomposition) | [9][11] |
| Boiling Point | 377.4 ± 37.0 °C (Predicted) | [9][12][13] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [9][11][13] |
| Solubility | Soluble in DMSO (slightly) and Methanol (slightly) | [9][11] |
| InChIKey | DDDSGYZATMCUDW-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl | [5] |
Synthesis and Mechanism
The primary route for synthesizing Methyl 4-chloro-7-methoxyquinoline-6-carboxylate involves the chlorination of its precursor, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. This reaction is a cornerstone in the production pipeline of several pharmaceuticals.
Experimental Protocol: Chlorination of a Quinoline Precursor
This protocol describes a common laboratory-scale synthesis.
Objective: To convert Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate to Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
Reagents:
-
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
-
Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)[4][14]
-
Toluene or another suitable solvent[14]
-
N,N-dimethylformamide (DMF) (catalytic amount)[4]
-
Deionized water
-
Sodium hydroxide solution (e.g., 20%)[14]
-
Dichloromethane or Ethyl acetate for extraction[4]
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, suspend Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate in a solvent such as toluene.[14]
-
Add a chlorinating agent, such as phosphoryl chloride or thionyl chloride.[4][14] A catalytic amount of DMF can be added when using thionyl chloride.[4]
-
Heat the reaction mixture to reflux (e.g., 90-95°C) for a period of 1 to 4 hours.[4][14] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature.[14]
-
Carefully quench the reaction by adding deionized water.[14]
-
If necessary, neutralize the mixture with a sodium hydroxide solution.[14]
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Concentrate the solution under reduced pressure to yield the crude product.[4]
-
The crude product can be further purified by recrystallization.
Causality: The chlorinating agent (phosphoryl chloride or thionyl chloride) replaces the hydroxyl group at the 4-position of the quinoline ring with a chlorine atom. The high temperature provides the necessary activation energy for this nucleophilic substitution reaction.
Synthesis Workflow Diagram
Caption: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
Applications in Drug Development
The primary and most significant application of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is its role as a key intermediate in the synthesis of Lenvatinib.[2][9]
Role in Lenvatinib Synthesis
Lenvatinib is an oral multi-target tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid and liver cancer.[15][16] The synthesis of Lenvatinib involves the coupling of two key intermediates, one of which is derived from Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.[15][17]
The methyl ester group of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is typically converted to a carboxamide to yield 4-chloro-7-methoxyquinoline-6-carboxamide.[14] This amide is then reacted with another intermediate to form the final Lenvatinib molecule.[15][18]
Broader Potential Applications
Beyond its role in Lenvatinib synthesis, this class of compounds is of interest in other areas of medicinal chemistry and agrochemicals:
-
Antimalarial Agents: Quinoline derivatives have a long history as antimalarial drugs, and this compound has been investigated for its potential activity against Plasmodium falciparum.[1]
-
Antitumor Research: It has shown potential antitumor activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[1]
-
Pesticides: The unique chemical structure is being explored for the development of new pesticides with insecticidal, bactericidal, or herbicidal properties.[3]
-
Other Fine Chemicals: It can also be used as an intermediate in the synthesis of dyes and other fine chemicals.[1]
Safety and Handling
As with any chemical intermediate, proper safety precautions are essential when handling Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
Hazard Identification
-
Exposure: Prolonged exposure should be avoided. It is recommended to handle the compound in a well-ventilated area.[7]
-
Health Hazards: The health hazards have not been fully investigated. Caution should be exercised during handling.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE):
-
Engineering Controls: A safety shower and eye bath should be readily available. Mechanical exhaust is required.[7]
-
Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and oxidizing agents.[3] The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[9][11][13]
Conclusion
While the originally queried "Methyl 4-chloro-7-methoxyquinoline-3-carboxylate" remains an elusive compound with limited publicly available data, its isomer, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, stands as a well-characterized and vital intermediate in the pharmaceutical industry. Its critical role in the synthesis of Lenvatinib underscores the importance of substituted quinolines in modern drug development. The synthetic pathways, chemical properties, and applications discussed in this guide provide a comprehensive overview for researchers and professionals in the field, highlighting the versatility and significance of this molecule.
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Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Retrieved from [Link]
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